Allylhydrazine dihydrochloride
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Description
Allylhydrazine Dihydrochloride (CAS: 70629-62-8) is a useful research chemical . It has a molecular weight of 72.11 + 2(36.46) and a molecular formula of C3H8N2·2HCl . The IUPAC name is prop-2-enylhydrazinedihydrochloride . It appears as a light brown solid .
Synthesis Analysis
The synthesis of allyl hydrazine has been investigated and compared in terms of selectivity, reproducibility, and yield . The classical synthetic route, which utilizes allyl halide and hydrazine hydrate as parent substances, has low selectivity and reproducibility . A more effective method tested involves the use of a protecting group strategy by exploiting different Boc-hydrazines . The best results were obtained by employing the route starting with tri-Boc-hydrazine .
Molecular Structure Analysis
The molecular structure of Allylhydrazine Dihydrochloride includes a prop-2-enylhydrazine core with two hydrochloride ions . The Canonical SMILES representation is C=CCNN.Cl.Cl . The InChI key is AAQSEEDEVFOVQL-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Allylhydrazine Dihydrochloride has a melting point of 142 - 144°C . It is slightly soluble in acetonitrile and DMSO . It should be stored at -20°C and is hygroscopic .
Scientific Research Applications
- Application : Researchers have introduced hydrazine dihydrochloride as an additive to the precursor solution of mixed organic cation all-tin perovskite (FA 0.75 MA 0.25 SnI3). The addition of this hydrazine salt effectively inhibits the oxidation of Sn2+ into Sn4+ in the perovskite film and adjusts the crystallization process. As a result, tin-based perovskite solar cells (TPSCs) exhibit improved performance, with a power conversion efficiency (PCE) of up to 9.26% and reduced hysteresis .
- Application : Researchers have investigated the reactions between Np(VI) and hydrazine derivatives, including allylhydrazine. These studies contribute to understanding the influence of hydrazine derivatives on specific chemical processes .
- Application : Researchers have synthesized N-allylhydrazines, which can undergo various chemical transformations while retaining enantiopurity. For example, Boc-protected N-allylhydrazine can be deprotected to yield useful intermediates for further synthesis .
Perovskite Solar Cells Enhancement
Quantitative Structure–Activity Relationship (QSAR) Studies
Catalytic Stereospecific Allylation
properties
IUPAC Name |
prop-2-enylhydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2.2ClH/c1-2-3-5-4;;/h2,5H,1,3-4H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQSEEDEVFOVQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allylhydrazine dihydrochloride |
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